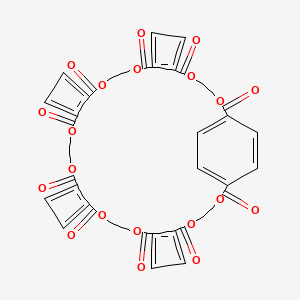
PBT pentamer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polybutylene Terephthalate (PBT) is a semi-crystalline engineering thermoplastic material . PBT pentamer is one of the cyclic oligomers found in PBT . It is used as an additive in food contact plastics . The pentamer has a molecular weight of 1100 Da .
Synthesis Analysis
PBT is produced by polycondensation of terephthalic acid or dimethyl terephthalate with 1,4–butanediol using special catalysts . The PBT pentamer is likely formed during this process .
Molecular Structure Analysis
The chemical formula of PBT is (C12H12O4)n , where ‘n’ indicates the number of repeating units. For the pentamer, n would be 5.
Chemical Reactions Analysis
PBT exhibits robust chemical resistance to a wide range of chemicals, including diluted acids, alcohols, aromatic hydrocarbons, ketones, solvents, oils, and greases .
Physical And Chemical Properties Analysis
PBT provides dimensional stability and low moisture absorption characteristics. It gives good durability under thermal stress and/or harsh chemical environments . It also delivers high strength, toughness, and stiffness .
Aplicaciones Científicas De Investigación
Food Contact Materials
PBT pentamer is used in the production of food contact materials (FCMs). Polyesters, including PBT, play an important role in the production of FCMs . PBT is used in kitchenware utensils, microwaveable dishware, coffee capsules, and beverage cups . The use of PBT as a food contact material is increasing over the years .
Migration Analysis
PBT pentamer is used in migration analysis studies. These studies involve determining the amount of PBT cyclic oligomers that have migrated from food contact materials . This is important for ensuring the safety of the materials used in food packaging .
Quality Assurance
PBT pentamer is used in quality assurance processes. For instance, it is used in proficiency testing for the determination of PBT cyclic oligomers in and migrated from food contact materials .
Material Characterization
PBT pentamer is used in the characterization of materials. Comprehensive characterization of PBT cyclic oligomers is performed using various techniques such as Ultra-High Performance Liquid Chromatography (UHPLC), High Resolution Mass Spectrometry (HR-MS), Fourier-Transform Infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that pbt pentamers are cyclic oligomers of polybutylene terephthalate (pbt), a type of polyester . These oligomers are typically found in the final PBT product and are allowed as additives in food contact plastics according to Regulation (EU) No. 10/2011 .
Biochemical Pathways
It’s known that pbt and its oligomers are used in the production of food contact materials . The impact of these compounds on biochemical pathways, particularly in the context of human health, is an area that requires further investigation.
Action Environment
It’s known that pbt and its oligomers are used in the production of food contact materials , suggesting that their action and stability may be influenced by factors such as temperature, pH, and the presence of other substances.
Propiedades
IUPAC Name |
3,8,15,20,27,32,39,44,51,56-decaoxahexacyclo[56.2.2.210,13.222,25.234,37.246,49]heptaconta-1(61),10,12,22,24,34(66),35,37(65),46(64),47,49(63),58(62),59,67,69-pentadecaene-2,9,14,21,26,33,38,45,50,57-decone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H60O20/c61-51-41-11-13-43(14-12-41)53(63)73-33-3-4-35-75-55(65)45-19-21-47(22-20-45)57(67)77-37-7-8-39-79-59(69)49-27-29-50(30-28-49)60(70)80-40-10-9-38-78-58(68)48-25-23-46(24-26-48)56(66)76-36-6-5-34-74-54(64)44-17-15-42(16-18-44)52(62)72-32-2-1-31-71-51/h11-30H,1-10,31-40H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTNDRBDLBIUPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCCCCOC(=O)C4=CC=C(C=C4)C(=O)OCCCCOC(=O)C5=CC=C(C=C5)C(=O)OCCCCOC(=O)C6=CC=C(C=C6)C(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H60O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

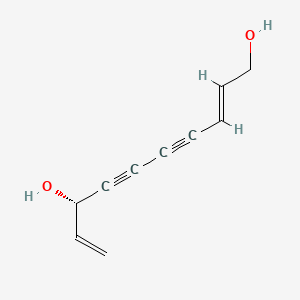
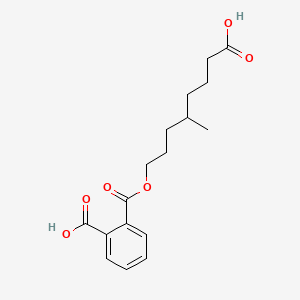
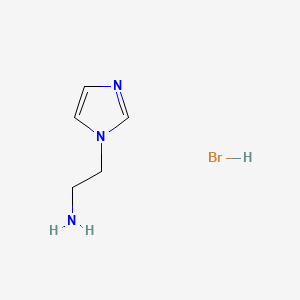

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)
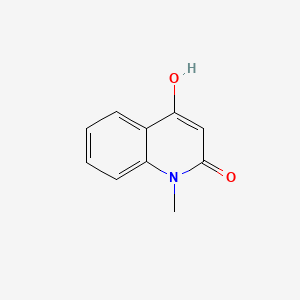
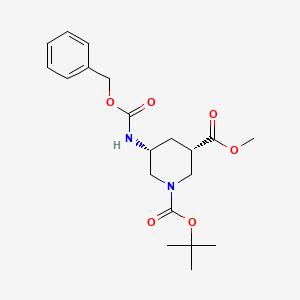

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)
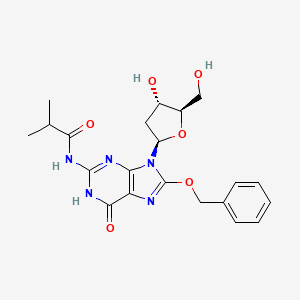
![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)